![molecular formula C25H26N6O B15327004 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole and phenanthridine moieties within the molecule suggests potential biological activity and the ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Phenanthridine Synthesis: Phenanthridine can be synthesized via a Pictet-Hubert reaction, involving the cyclization of a suitable precursor.
Spirocyclic Core Formation: The spirocyclic core can be constructed by a cyclization reaction involving a diazaspiro compound and an appropriate electrophile.
Final Coupling: The final step involves coupling the tetrazole and phenanthridine moieties to the spirocyclic core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the phenanthridine moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the butyl side chain or phenanthridine moiety.
Reduction: Reduced forms of the tetrazole ring or hydrogenated products.
Substitution: Substituted phenanthridine derivatives or modified spirocyclic cores.
科学的研究の応用
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole and phenanthridine moieties may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- This compound
Uniqueness
The uniqueness of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[44]non-1-en-4-one lies in its spirocyclic structure and the presence of both tetrazole and phenanthridine moieties
特性
分子式 |
C25H26N6O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H26N6O/c1-2-3-10-22-26-25(13-6-7-14-25)24(32)30(22)16-17-11-12-19-18-8-4-5-9-20(18)23-27-28-29-31(23)21(19)15-17/h4-5,8-9,11-12,15H,2-3,6-7,10,13-14,16H2,1H3 |
InChIキー |
UPKYWKSLKROFGO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC4=C(C=C3)C5=CC=CC=C5C6=NN=NN46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


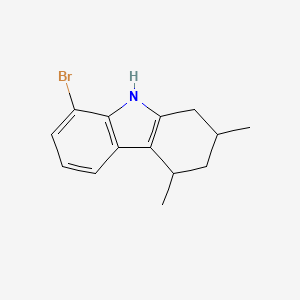
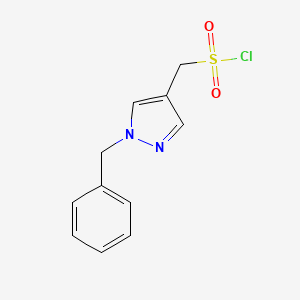
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
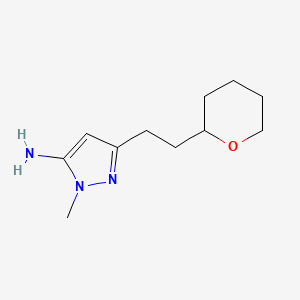
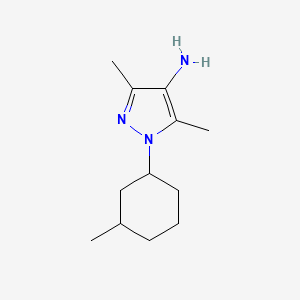
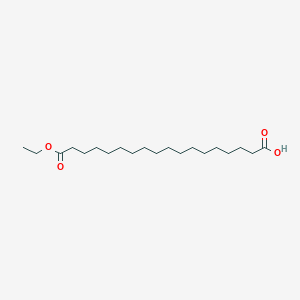
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

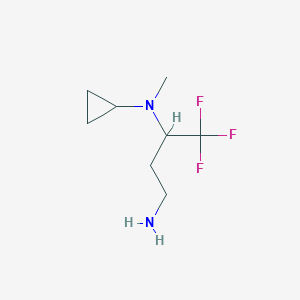
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
